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An In-depth Technical Guide to n-Butylpentanamide (C9H19NO)

For Researchers, Scientists, and Drug Development Professionals

Abstract
n-Butylpentanamide, a secondary amide with the molecular formula C9H19NO, is a

compound with documented applications in chemical extraction processes. While its direct

biological activities and mechanisms of action in a pharmacological context are not extensively

reported in publicly available literature, its chemical properties and synthesis routes are well-

characterized. This technical guide provides a comprehensive overview of n-
Butylpentanamide, including its physicochemical properties, detailed synthesis protocols, and

standard methods for spectroscopic analysis. The information is intended to serve as a

foundational resource for researchers interested in this molecule for chemical synthesis,

materials science, or as a scaffold for further drug development.

Chemical and Physical Properties
n-Butylpentanamide is an aliphatic amide. Its identity and fundamental physicochemical

properties are summarized below. These properties have been compiled from various chemical

databases and computational models.
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Property Value Source

Molecular Formula C9H19NO [1][2][3]

Molecular Weight 157.25 g/mol [1][2]

IUPAC Name N-butylpentanamide [1][2]

CAS Registry Number 2763-67-9 [1][2]

SMILES CCCCC(=O)NCCCC [2]

InChI Key
PKOPLDUHARSIKV-

UHFFFAOYSA-N
[1][2]

logP (Octanol/Water) 2.09 - 2.2 [2][4]

Boiling Point (Tboil) 509.36 K (Joback Calculated) [4]

Melting Point (Tfus) 298.15 K (Predicted) [4]

Water Solubility
-2.55 (log10 WS, mol/l)

(Crippen Calculated)
[4]

Kovats Retention Index
1338.00 (Standard non-polar

column)
[1][2]

Synthesis and Purification
The most common method for synthesizing n-Butylpentanamide is the direct amidation of

pentanoic acid with n-butylamine. This reaction typically requires a coupling agent or the

removal of water to drive the equilibrium towards the product.

Synthesis Workflow
The general workflow for the synthesis of n-Butylpentanamide from pentanoic acid and n-

butylamine is depicted below.
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Caption: General workflow for the synthesis of n-Butylpentanamide.
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Experimental Protocol: Amide Coupling
This protocol describes a representative method for the synthesis of n-Butylpentanamide.

Materials:

Pentanoic acid

n-Butylamine

N,N'-Dicyclohexylcarbodiimide (DCC)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO4)

Procedure:

To a solution of pentanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add N,N'-

dicyclohexylcarbodiimide (DCC) (1.1 eq).

Stir the reaction mixture at room temperature for 10-15 minutes.

Add n-butylamine (1.0 eq) to the mixture.

Continue stirring the reaction for 4-6 hours. The formation of a white precipitate

(dicyclohexylurea, DCU) will be observed[5].

Monitor the reaction progress using Thin Layer Chromatography (TLC) or FTIR

spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch[6].

Upon completion, filter the reaction mixture to remove the DCU precipitate.
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Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated

sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure to yield the crude product.

Purify the crude n-Butylpentanamide by vacuum distillation or column chromatography to

obtain the final product.

Spectroscopic Analysis
Structural confirmation and purity assessment of n-Butylpentanamide are typically achieved

through a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow
The logical workflow for characterizing a synthesized compound like n-Butylpentanamide is

outlined below.
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Caption: Relationship between spectroscopic techniques and derived structural information.

Representative Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for n-
Butylpentanamide, based on standard methodologies[7].

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of n-Butylpentanamide in 0.6-0.7 mL of deuterated

chloroform (CDCl3) or another suitable deuterated solvent.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

Data Processing: Apply Fourier transform, phase correction, and baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

3.2.2. Infrared (IR) Spectroscopy
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Objective: To identify characteristic functional groups.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation: Place a drop of the neat liquid sample between two salt plates (NaCl or

KBr) or use an Attenuated Total Reflectance (ATR) accessory.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Key Bands to Observe: C=O stretch (amide I band, ~1640 cm⁻¹), N-H bend (amide II

band, ~1550 cm⁻¹), N-H stretch (~3300 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹).

3.2.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass spectrometer with Electron Ionization (EI) or Electrospray Ionization

(ESI) source.

Sample Preparation (ESI): Prepare a dilute solution (~1 mg/mL) in a suitable solvent like

methanol or acetonitrile.

EI-MS Acquisition:

Ionization Energy: 70 eV.

Mass Range: m/z 30-200.

Expected Molecular Ion: [M]⁺ at m/z 157.

Applications and Known Biological Activity
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The primary documented application for n-Butylpentanamide is in the field of nuclear

chemistry. It has been investigated as an N,N-dialkyl aliphatic amide extractant, serving as a

potential alternative to tributyl phosphate (TBP) for the reprocessing of spent nuclear fuel[6].

Specifically, it is used in the solvent extraction and purification of thorium from nitric acid

media[6]. The degradation products of such amides are considered innocuous (carboxylic acids

and amines), which is advantageous for waste management[6].

As of this writing, there is a notable lack of published research detailing the biological activity of

n-Butylpentanamide in the context of drug development. No specific interactions with

signaling pathways, receptor binding data, or in vivo/in vitro pharmacological studies have been

found in the public domain. Its structural analogs, however, can be found in various chemical

libraries, but specific biological data for the title compound is sparse. Researchers interested in

the pharmacological potential of this molecule would likely need to conduct initial screening

assays to determine any relevant biological effects.

Conclusion
n-Butylpentanamide (C9H19NO) is a well-defined chemical entity with established synthesis

routes and clear methods for analytical characterization. This guide provides the essential

technical information required for its synthesis and analysis. While its current applications are

primarily in materials and separation science, its simple aliphatic amide structure could make it

a candidate for foundational studies in medicinal chemistry, either as a starting point for more

complex derivatives or as a fragment in drug discovery campaigns. Further research is required

to explore any potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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